2-(4-(2-Carboxyethyl)phenethylamino)-5'-N-ethylcarboxamidoadenosine (CGS21680) is a synthetic compound classified as a selective agonist for the adenosine A2A receptor (A2AR). [, , , , , , , , , , , , , , , ] It plays a significant role in scientific research for investigating the physiological and pathological roles of A2AR activation in various biological systems. [, , , , , , , , , , , , , , , ] CGS21680's selectivity for A2AR makes it a valuable tool to disentangle the complex effects of adenosine signaling, which involves multiple receptor subtypes. []
a. Cardiovascular Research:
Coronary vasodilation: CGS21680 induces coronary vasodilation, supporting the role of A2AR in regulating coronary blood flow. [, , , ]
Myocardial infarction: CGS21680 has demonstrated protective effects against myocardial ischemia/reperfusion injury, suggesting a potential therapeutic role in treating heart attacks. [, , , ]
Hypertension: CGS21680 attenuates hypertension-induced cardiovascular injury, possibly by increasing regulatory T cells and reducing inflammation. []
b. Neurological Research:
Traumatic brain injury: CGS21680, in combination with the glutamate scavenger oxaloacetate, exhibits neuroprotective effects in traumatic brain injury models, potentially by enhancing glutamate metabolism. []
Spinal cord injury: CGS21680 reduces motor deficits and tissue damage after spinal cord injury, potentially by reducing inflammation and JNK activation in oligodendrocytes. []
Neuroprotection: CGS21680 shows neuroprotective effects in models of ischemia, suggesting a potential role in preventing neuronal damage. []
c. Immunology and Inflammation:
Immunomodulation: CGS21680 can modulate the immune response, particularly by affecting T cell populations and cytokine production. [, ]
Inflammation: CGS21680 exhibits anti-inflammatory effects in various models, suggesting a potential role in treating inflammatory conditions. [, , , , ]
d. Bone Healing:
Angiogenesis: CGS21680 promotes angiogenesis, a crucial process for bone healing, potentially by influencing vascular endothelial cell function. []
Osteolysis: CGS21680 prevents wear particle-induced bone damage, suggesting a potential therapeutic application in orthopedic implant loosening. []
Future Directions
Therapeutic applications: Further research is needed to translate the preclinical findings of CGS21680 into clinical applications for various diseases, including cardiovascular diseases, neurodegenerative disorders, inflammatory conditions, and bone diseases. [, , , , , , , , , , , , , ]
Mechanistic studies: More detailed investigations are required to fully elucidate the complex signaling pathways and downstream effects of A2AR activation by CGS21680 in different cell types and tissues. [, , , , , ]
Drug development: CGS21680 could serve as a lead compound for developing novel A2AR agonists with improved potency, selectivity, and pharmacokinetic properties for therapeutic use. [, , , ]
Personalized medicine: Exploring the individual variability in response to CGS21680 could lead to personalized therapeutic approaches based on A2AR activation. [, , ]
Related Compounds
5′-N-Ethylcarboxamidoadenosine (NECA)
Compound Description: 5′-N-Ethylcarboxamidoadenosine (NECA) is a non-selective adenosine receptor agonist, meaning it binds to and activates multiple subtypes of adenosine receptors, including A1, A2A, A2B, and A3. [, , , , , , ].
Compound Description: SCH58261 is a selective adenosine A2A receptor antagonist. It binds to the A2A receptor and blocks the actions of agonists like CGS21680 [, , ].
KW6002
Compound Description: KW6002 is another selective antagonist for the adenosine A2A receptor, similar in action to SCH58261 [].
2-Chloro-N6-cyclopentyladenosine (CCPA)
Compound Description: CCPA is an adenosine receptor agonist with higher selectivity for the A1 receptor subtype, though it can activate A2A receptors at higher concentrations [, ].
(R)-N6-(2-Phenylisopropyl)adenosine ((R)-PIA)
Compound Description: (R)-PIA is an adenosine receptor agonist that shows higher affinity for A1 receptors compared to A2A receptors [, ].
N6-Cyclohexyladenosine (CHA)
Compound Description: CHA is an adenosine receptor agonist that preferentially activates the A1 receptor subtype, though it might exhibit some activity at A2A receptors at higher concentrations [, , ].
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
Compound Description: DPCPX is an antagonist of the adenosine A1 receptor [, , ]. It is often used to block the effects of A1 receptor activation.
Compound Description: [3H]KF17837S is a radiolabeled antagonist of the adenosine A2A receptor used in binding assays to study the density and distribution of A2A receptors in tissues [].
Compound Description: ZM241385 is a highly selective adenosine A2A receptor antagonist [, , , ]. It is commonly used to block the actions of A2A receptor agonists like CGS21680.
Compound Description: IB-MECA is an adenosine receptor agonist with high selectivity for the A3 receptor subtype [, ]. It is often used to investigate the physiological roles of A3 receptors.
Phorbol 12-Myristate 13-Acetate (PMA)
Compound Description: PMA is a potent activator of protein kinase C (PKC), a family of enzymes involved in various cellular signaling pathways []. While not structurally related to CGS21680, PMA is used in research to investigate the downstream effects of PKC activation, a pathway potentially modulated by adenosine receptors.
β,γ-MethyleneATP (β,γ-MeATP)
Compound Description: β,γ-MeATP is an agonist of P2X receptors, a family of ligand-gated ion channels activated by ATP []. While structurally unrelated to CGS21680, β,γ-MeATP is used in research to investigate purinergic signaling and its potential interactions with adenosine receptor pathways.
Compound Description: UK432097 is a highly selective agonist for the adenosine A2A receptor, similar to CGS21680. It exhibits potent activity at A2A receptors and is used to study their signaling pathways and physiological functions [].
Source
CGS 21680 is commercially available from several suppliers, including Tocris Bioscience and MedChemExpress. It is typically obtained in its hydrochloride salt form for enhanced solubility and stability in biological assays.
Classification
Chemical Class: Adenosine receptor agonist
Target: Adenosine A2A receptor
CAS Number: 130928-27-5
Synthesis Analysis
Methods and Technical Details
The synthesis of CGS 21680 involves several key steps that include the activation of functional groups and coupling reactions. The primary synthetic pathway begins with the formation of an N-hydroxysuccinimide ester from the carboxylic acid moiety of CGS 21680. This intermediate can then react with various amines or functionalized PEG linkers to produce conjugates with enhanced properties for specific applications.
Activation of Carboxylic Acid: The carboxylic acid group in CGS 21680 is activated using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC.HCl) in the presence of N-hydroxysuccinimide to form the NHS-ester.
Coupling Reaction: This NHS-ester can then react with alendronic acid or other amines to yield various conjugates. The reaction conditions can be optimized for yield and purity by adjusting factors such as temperature, solvent, and reaction time.
Molecular Structure Analysis
Structure and Data
CGS 21680 has a complex molecular structure characterized by its ability to selectively bind to adenosine A2A receptors. Its molecular formula is C13H16N4O3, and it has a molecular weight of approximately 276.29 g/mol.
Molecular Structure: The compound contains a carboxyethyl side chain linked to a purine-like core structure, which is essential for its receptor binding activity.
3D Structure: The spatial arrangement of atoms allows for optimal interaction with the A2A receptor's binding site, facilitating downstream signaling pathways.
Chemical Reactions Analysis
Reactions and Technical Details
CGS 21680 undergoes various chemical reactions that are critical for its biological activity:
Receptor Binding: Upon administration, CGS 21680 binds to the adenosine A2A receptor, leading to conformational changes that activate intracellular signaling pathways.
Signal Transduction: The activation of this receptor influences adenylate cyclase activity, resulting in increased cyclic adenosine monophosphate levels, which mediates several physiological effects including vasodilation and modulation of neurotransmitter release.
Mechanism of Action
Process and Data
The mechanism of action of CGS 21680 primarily involves its role as an agonist at the adenosine A2A receptor:
Receptor Activation: Binding of CGS 21680 to the A2A receptor activates G proteins that subsequently stimulate adenylate cyclase.
Increased cAMP Levels: This leads to elevated levels of cyclic adenosine monophosphate (cAMP), which modulates various downstream effects including gene expression changes and alterations in cellular metabolism.
Physiological Effects: The resultant signaling cascade has implications in neuroprotection, anti-inflammatory responses, and modulation of pain pathways.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white to off-white powder.
Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.
Chemical Properties
Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
pH Stability: Exhibits stability across a range of pH levels but should be stored at neutral pH for optimal integrity.
Applications
Scientific Uses
CGS 21680 has been extensively researched for its potential applications in several fields:
Neuroscience: Investigated for its neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease.
Immunology: Used to study immune modulation through adenosine signaling pathways, particularly in inflammatory conditions.
Pharmacology: Explored as a therapeutic agent for conditions involving dysregulated adenosine signaling, including cardiovascular diseases and certain types of cancer.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CPDA is a novel potent SHIP2 inhibitor that can effectively ameliorate insulin resistance in 3T3-L1 adipocytes.Target: SHIP2in vitro: CPDA was found to enhance insulin signaling.in vivo: CPDA greatly improves abnormal glucose metabolism in diabetic animals. CPDA was also found to improve the abnormal glucose metabolism in db/db mice.
Faropenem medoxil is an organonitrogen compound and an organooxygen compound. It is functionally related to an alpha-amino acid. Faropenem medoxomil is an ester prodrug derivative of the beta-lactam antibiotic [faropenem]. The prodrug form of faropenem offers dramatically improved oral bioavailability and leads to higher systemic concentrations of the drug. Faropenem medoxomil is a broad-spectrum antibiotic that is highly resistant to beta-lactamase degradation. It is being developed jointly by Replidyne, Inc. and Forest Laboratories, Inc. Faropenem Medoxomil is a daloxate ester prodrug form of faropenem, a penem with a tetrahydrofuran substituent at position C2, with broad-spectrum antibacterial activity against many gram-positive and gram-negative aerobes and anaerobes. Faropenem medoxomil is hydrolyzed in vivo to release the active free acid. Compared with imipenem, faropenem has improved chemical stability and reduced central nervous system effects. In addition, faropenem is resistant to hydrolysis by many beta-lactamases.
RI-2 is a reversible inhibitor of RAD51 (IC50 = 44.2 µM), a protein that is central to the homologous recombination process initiated upon DNA double-strand breaks and is often overexpressed in a wide range of human cancer cell types. At 150 µM, it has been shown to inhibit DNA repair and to sensitize cancer cells to cross-linking chemotherapy in vitro. RI-2 is an optimized RAD51 inhibitor with an IC50 of 44.17 μM in the standard DNA binding assay; specifically inhibits HR(Homologous recombination) repair in human cells. IC50 value: 44.17 μM Target: RAD51 inhibitorin vitro: RI-2 inhibits RAD51 in a manner that does not require Michael reactivity, and it competes for the same binding site on RAD51 as RI-1. RI-2 can specifically interfere with RAD51 functions in human cancer cells, even though it lacks the Michael acceptor reactivity of RI-1.
The lysine methyltransferase EZH2 (KMT6), part of polycomb repressive complex 2 (PRC2), catalyzes trimethylation of lysine 27 on histone H3 (H3K27) and is involved in proliferation and aggressive cell growth associated with neoplastic cells. EI1 is an EZH2 inhibitor that has activity against both wild-type and Y641F mutant EZH2 (IC50s = 15 and 13 nM, respectively). It displays 90-fold selectivity for EZH2 over EZH1 and >10,000-fold over other lysine methyltransferases. EI1 blocks cellular H3K27 methylation and activates PRC2-specific gene expression. Inhibition of EZH2 by EI1 in diffused large B cell lymphoma cells carrying Y641 mutations results in decreased proliferation, cell cycle arrest, and apoptosis. EI1 is a potent and selective small molecule inhibitor of EZH2 with IC50 values of 15 nM and 13 nM for wild type EZH2 and EZH2 Y641F mutant, respectively. IC50 Value: 15±2 nM (EZH2 wild type); 13±3 nM (EZH2 Y641F mutant type) Target: EZH2in vitro: EI1 demonstrated potent, concentration-dependent inhibition of the enzymatic activity against both Ezh2 wild-type and Y641F mutant enzymes with IC50 of 15 ± 2 nM and 13 ± 3 nM, respectively. Although SAM is the common cofactor for all HMTs, EI1 showed remarkable selectivity against Ezh2 over other HMTs. EI1 dramatically inhibited the H3K27me3 and H3K27me2 levels in these cells in a dose-dependent manner, but H3K27me1 was largely unchanged. The effect was similar in these cell lines, although they have different basal H3K27me3 and H3K27me2 levels. For example, in WSU-DLCL2, SU-DHL6, and Karpas422 with Ezh2 mutations, the H3K27me3 level was much higher than that in DLBCL cells with wild-type Ezh2. in vivo:
BET-IN-1 is a bromodomain inhibitor extracted from patent WO/2013024104A1, compound example 2, has a plC50 in the range 6.0 - 7.0.IC50 value: 6.0 - 7.0 (plC50)Target: bromodomain